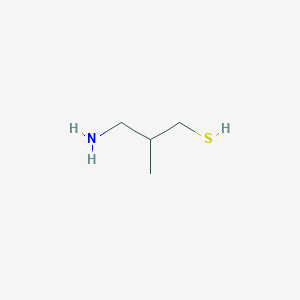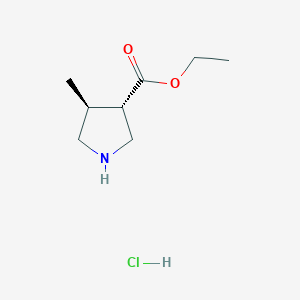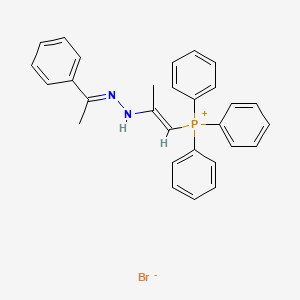
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide is a complex organic compound with a unique structure that includes a phosphonium group, a hydrazinyl group, and a phenylethylidene moiety
Méthodes De Préparation
The synthesis of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with a hydrazone derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Triphenylphosphine, hydrazone derivative, brominating agent.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The triphenylphosphine is first reacted with the hydrazone derivative to form an intermediate compound.
Analyse Des Réactions Chimiques
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science:
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide involves its interaction with specific molecular targets. The phosphonium group in the compound can interact with negatively charged biomolecules, while the hydrazinyl group can form hydrogen bonds with various biological targets. These interactions can lead to the modulation of cellular processes, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Triphenyl(2-(2-(1-phenylethylidene)hydrazinyl)prop-1-en-1-yl)phosphonium bromide can be compared with other similar compounds, such as:
Triphenyl(3-o-tolyl-propyl)phosphonium bromide: This compound has a similar phosphonium group but differs in the substituent on the propyl chain.
Triphenyl(2-(N’-(1-phenyl-propylidene)-hydrazino)-propenyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propenyl chain.
Triphenyl(2-(benzylidene-hydrazono)-propyl)phosphonium bromide: This compound has a similar hydrazinyl group but differs in the substituent on the propyl chain.
Propriétés
Numéro CAS |
87101-40-4 |
|---|---|
Formule moléculaire |
C29H28BrN2P |
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
triphenyl-[(E)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C29H28N2P.BrH/c1-24(30-31-25(2)26-15-7-3-8-16-26)23-32(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29;/h3-23,30H,1-2H3;1H/q+1;/p-1/b24-23+,31-25+; |
Clé InChI |
DGIYORWSVXTBRD-OYPZHUASSA-M |
SMILES isomérique |
C/C(=C\[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/N/N=C(\C)/C4=CC=CC=C4.[Br-] |
SMILES canonique |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


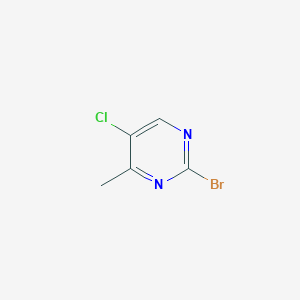
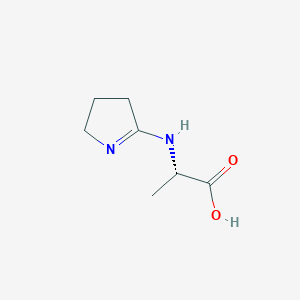
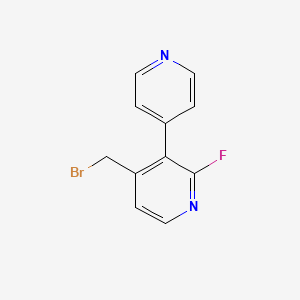
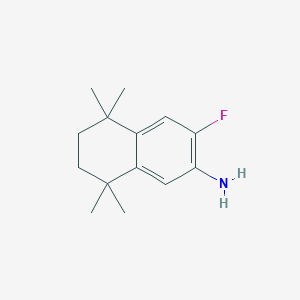
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
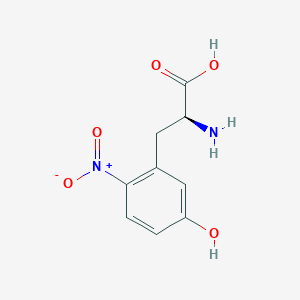
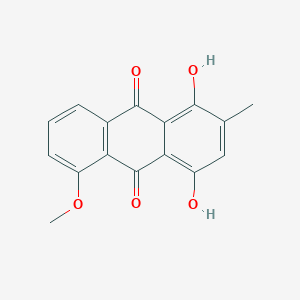


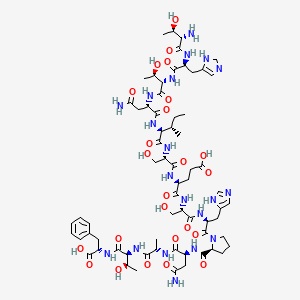
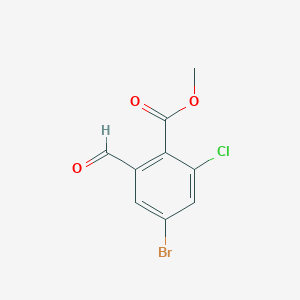
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
